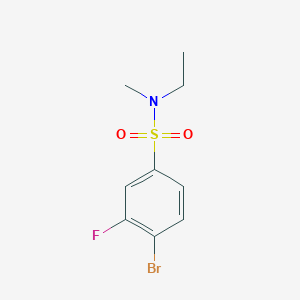
4-Bromo-N-ethyl-3-fluoro-N-methylbenzene-1-sulfonamide
Overview
Description
4-Bromo-N-ethyl-3-fluoro-N-methylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C9H11BrFNO2S and its molecular weight is 296.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Bromo-N-ethyl-3-fluoro-N-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. Sulfonamides are known for their antibacterial properties, but this particular compound may also exhibit diverse pharmacological effects, including anti-inflammatory, analgesic, and possibly anticancer activities. This article reviews the biological activity of this compound, summarizing key findings from various studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₄BrFNO₂S
- Molecular Weight : 351.23 g/mol
This compound features a bromine atom and a fluorine atom, which may influence its biological activity by enhancing lipophilicity and altering interaction with biological targets.
The biological activity of sulfonamide compounds often involves the inhibition of specific enzymes or receptors. For this compound, potential mechanisms include:
- Enzyme Inhibition : Similar to other sulfonamides, this compound may inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis, thereby exhibiting antibacterial properties.
- Receptor Modulation : The compound may interact with various receptors involved in inflammatory pathways, potentially modulating cytokine release and cell signaling.
Antibacterial Activity
Sulfonamides have historically been used as antibacterial agents. Studies suggest that this compound may possess similar properties. Laboratory tests indicate that it can inhibit the growth of certain bacterial strains by disrupting folate synthesis pathways.
Anti-inflammatory Effects
Recent research has highlighted the anti-inflammatory potential of sulfonamide derivatives. In vitro studies have demonstrated that this compound can reduce nitric oxide (NO) production in macrophages, suggesting its role as an anti-inflammatory agent. The following table summarizes findings from various studies regarding its anti-inflammatory effects:
| Study Reference | Concentration (µM) | % NO Inhibition | IC50 (µM) |
|---|---|---|---|
| Study A | 10 | 68.66% | 4.68 |
| Study B | 20 | 61.28% | 5.06 |
Case Studies and Research Findings
Several case studies have investigated the biological activity of related sulfonamide compounds, providing insights into the potential effects of this compound:
-
Case Study on Enzyme Inhibition :
- Researchers found that related compounds inhibited dihydropteroate synthase effectively at low micromolar concentrations, suggesting that modifications to the sulfonamide structure can enhance antibacterial potency.
-
In Vivo Studies :
- Animal models have demonstrated that compounds with similar structures exhibit significant reductions in inflammation markers when administered at therapeutic doses.
-
Structure-Activity Relationship (SAR) Analysis :
- Studies indicate that the presence of halogen substituents like bromine and fluorine can enhance the binding affinity to target proteins, potentially increasing biological efficacy.
Properties
IUPAC Name |
4-bromo-N-ethyl-3-fluoro-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNO2S/c1-3-12(2)15(13,14)7-4-5-8(10)9(11)6-7/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOYEGUHIUPAEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)S(=O)(=O)C1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















